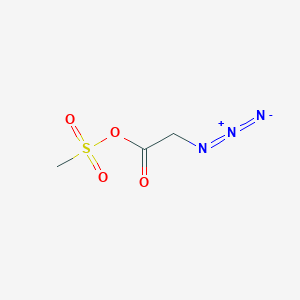

Azidoacetyl methanesulfonate

Overview

Description

Azidoacetyl methanesulfonate is a chemical compound with the formula C3H5N3O4S. It has a molecular weight of 179.1545 g/mol . The molecule contains a total of 15 bonds, including 10 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 positively charged N, and 1 sulfonate .

Molecular Structure Analysis

The molecular structure of Azidoacetyl methanesulfonate includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains 5 Hydrogen atoms, 3 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . The 3D chemical structure image of Azidoacetyl methanesulfonate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

Azidoacetyl methanesulfonate is likely to participate in reactions similar to other azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .Scientific Research Applications

Enzyme Interaction : Methanesulfonyl fluoride, a compound related to Azidoacetyl methanesulfonate, interacts with acetylcholinesterase, an enzyme crucial for nerve function, indicating potential applications in neurological studies (Kitz & Wilson, 1963).

Microbial Metabolism : Methanesulfonic acid, closely related to Azidoacetyl methanesulfonate, is utilized by specific bacteria as a sulfur source, which is significant in understanding biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Antibacterial Activity : Sulfonamide derivatives of Methanesulfonicacid, similar to Azidoacetyl methanesulfonate, have shown significant antibacterial activities, indicating potential applications in developing new antibiotics (Özdemir et al., 2009).

Environmental Applications : Methanesulfonic acid, a chemical relative of Azidoacetyl methanesulfonate, is highlighted for its environmental benefits in various chemical processes, particularly in electrochemical applications (Gernon et al., 1999).

Immunomodulant and Cytoprotector Activity : Sulfonic acid azolide derivatives, which include structures akin to Azidoacetyl methanesulfonate, have been studied for their immunomodulant and cytoprotector activities, suggesting their use in cardiovascular therapies (Purygin et al., 2006).

Protein Hydrolysis : Methanesulfonic acid is utilized in protein hydrolysis for improved analytical techniques, such as HPLC-ICP-MS, indicating its utility in biochemical analysis (Wrobel et al., 2003).

Plant Mutation Studies : Ethyl methanesulfonate, a compound related to Azidoacetyl methanesulfonate, has been used for inducing mutations in plants, aiding in genetic research (McCallum et al., 2000).

Organic Synthesis : Methanesulfonic anhydride, a compound structurally similar to Azidoacetyl methanesulfonate, is used in Friedel-Crafts acylations, showcasing its utility in organic synthesis (Wilkinson, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Azidoacetyl methanesulfonate is a compound that has been studied for its potential interactions with various biological targets. The primary targets of Azidoacetyl methanesulfonate are believed to be the hydrazide compounds of the α-azidoacetyl group . These compounds show specific reactivity due to the intramolecular hydrogen bonding between the azido group and the N-H of the hydrazide moiety .

Mode of Action

The interaction of Azidoacetyl methanesulfonate with its targets involves specific click reactivity. This is facilitated by the intramolecular hydrogen bonding between the azido group of Azidoacetyl methanesulfonate and the N-H of the hydrazide moiety . This interaction leads to changes in the structure and function of the target molecules .

Biochemical Pathways

Azidoacetyl methanesulfonate is believed to affect the acetyl CoA pathway . This pathway is crucial for H2-dependent carbon and energy metabolism in organisms known as acetogens and methanogens

Pharmacokinetics

It is known that the physicochemical properties of a molecule can significantly impact its bioavailability

Result of Action

It is known that the compound’s interaction with its targets can lead to changes in the structure and function of these targets

Action Environment

The action, efficacy, and stability of Azidoacetyl methanesulfonate can be influenced by various environmental factors. For instance, methanesulfonic acid, a related compound, is known to be a safer and environmentally friendlier alternative to electrolytes based on fluoroboric or fluorosilicic acid

properties

IUPAC Name |

methylsulfonyl 2-azidoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKAAPWVXFAGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)

![ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2687297.png)

![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)